

animal models that replicate JNJ-38877605 human metabolism

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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286

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Technical Support Center: JNJ-38877605 Metabolism Studies

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the metabolism of the c-Met inhibitor, **JNJ-38877605**. The focus is on selecting appropriate animal models that accurately replicate human metabolic pathways and associated toxicities.

Frequently Asked Questions (FAQs)

Q1: Why were the initial preclinical toxicology studies in rats and dogs not predictive of the renal toxicity observed in humans?

A1: The renal toxicity of **JNJ-38877605** observed in humans was not predicted by early preclinical studies in rats and dogs due to significant species-specific differences in metabolism.^{[1][2]} The toxicity is caused by the formation of insoluble metabolites that crystallize in the kidneys.^{[1][2][3]} These specific metabolites are generated by the enzyme aldehyde oxidase (AO), which has high activity in humans but is negligibly expressed in rats and dogs.^[4] Consequently, these toxic metabolites were not produced in sufficient quantities in rats and dogs to induce the renal effects seen in humans.

Q2: Which animal model is most suitable for replicating the human metabolism and toxicity of **JNJ-38877605**?

A2: The rabbit is the most appropriate animal model for studying the metabolism and toxicity of **JNJ-38877605**.^{[1][2]} Subsequent preclinical studies revealed that, like humans, rabbits exhibit high aldehyde oxidase activity. This leads to a similar metabolic profile, including the formation of the M10 metabolite and the insoluble M1/3 and M5/6 metabolites responsible for renal crystal formation and toxicity.^{[1][2][3][5]} Both humans and rabbits show a significantly increased systemic exposure to these specific metabolites compared to other species like rats and dogs.^{[2][3]}

Q3: What are the primary metabolic pathways for **JNJ-38877605** in humans?

A3: In humans, **JNJ-38877605** is metabolized through several key pathways:

- Oxidation: Hydroxylation of the quinoline moiety by aldehyde oxidase to form the M1/M3 metabolites.^[3]
- Demethylation: This leads to the formation of the M2 metabolite.^[3]
- Secondary Metabolism: The demethylated M2 metabolite can be further hydroxylated to form M5/M6.^[3]
- Glucuronidation: The M2 metabolite can also undergo glucuronidation to form the M10 metabolite, which is a major metabolite in both humans and rabbits.^[3]

The formation of the insoluble M1/3 and M5/6 metabolites by aldehyde oxidase is the critical pathway linked to renal toxicity.^{[2][3][6]}

Troubleshooting Guide

Issue 1: My in vivo study in rats or dogs shows a favorable safety profile with no renal toxicity. Can I proceed to clinical trials?

Guidance: No. As established in the clinical development of **JNJ-38877605**, rats and dogs are not predictive models for its human toxicity due to low aldehyde oxidase activity.^{[1][4]} A favorable safety profile in these species is misleading. It is critical to use a species with a human-like metabolic profile, such as the rabbit, to assess for the potential of renal toxicity mediated by insoluble metabolites.^{[1][2]}

Issue 2: How can I experimentally confirm the involvement of aldehyde oxidase (AO) versus cytochrome P450 (CYP) enzymes in the metabolism of **JNJ-38877605**?

Guidance: You can perform an in vitro experiment using liver subcellular fractions (such as S9 fractions or a combination of microsomes and cytosol) from different species. By using specific chemical inhibitors, you can dissect the contribution of each enzyme family. For example, quercetin is a potent inhibitor of aldehyde oxidase.[\[3\]](#) Comparing metabolite formation in the presence and absence of quercetin can demonstrate the role of AO. The protocol below provides a detailed methodology.

Data Summary Tables

Table 1: Species Comparison of Key **JNJ-38877605** Metabolite Formation

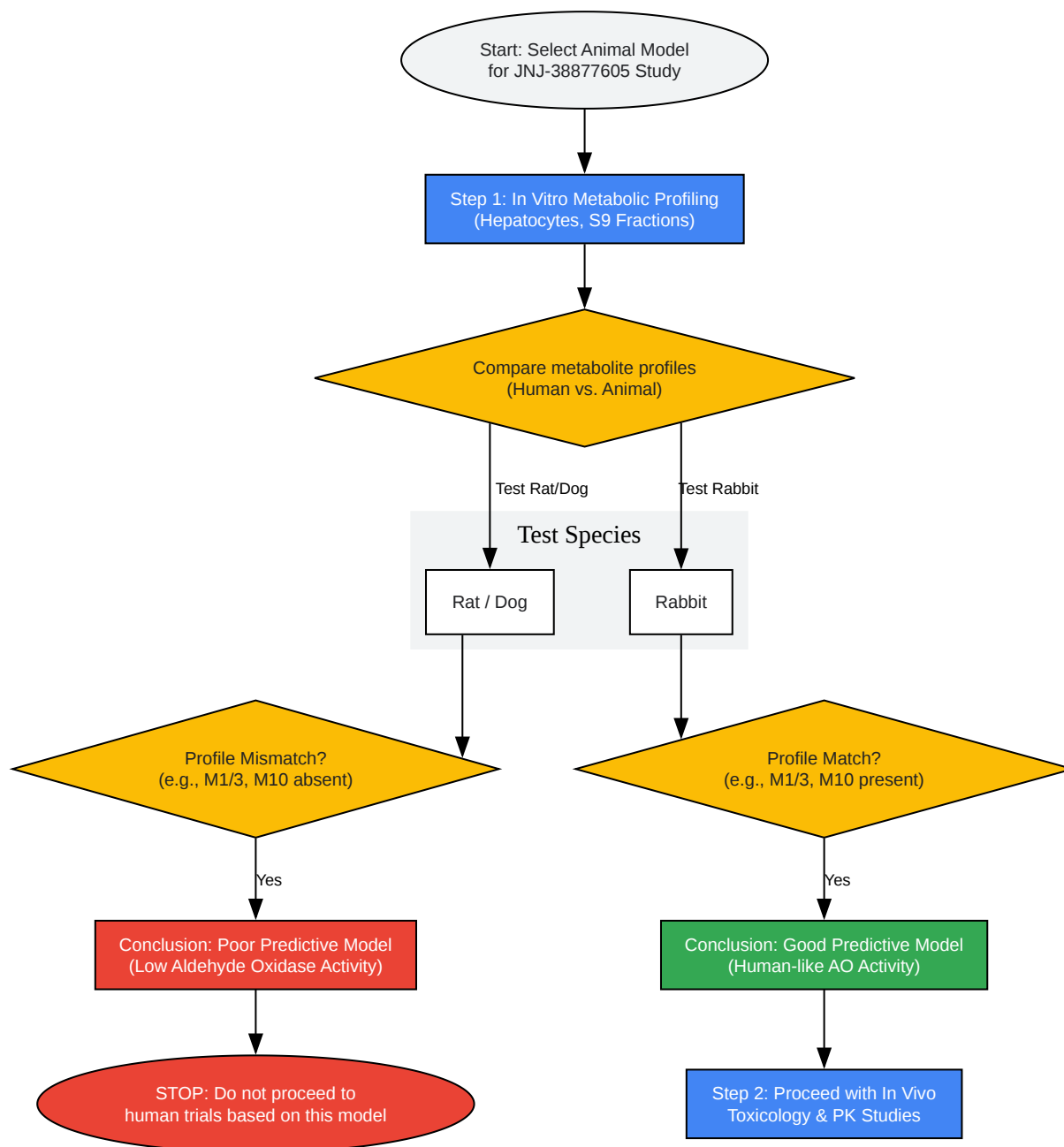
Metabolite	Role in Toxicity	Human	Rabbit	Rat	Dog
M1/M3	Insoluble, causes renal crystals [2] [3]	Major	Major	Minor/Absent	Absent
M5/M6	Insoluble, causes renal crystals [2] [3]	Major	Major	Minor/Absent	Absent
M10	Glucuronide conjugate [3]	Major	Major	Minor	Minor
M11	Minor metabolite	Minor	Minor	N/A	N/A

Data compiled from in vitro and in vivo studies.[\[3\]](#)

Table 2: Primary Enzymes Involved in **JNJ-38877605** Metabolism by Species

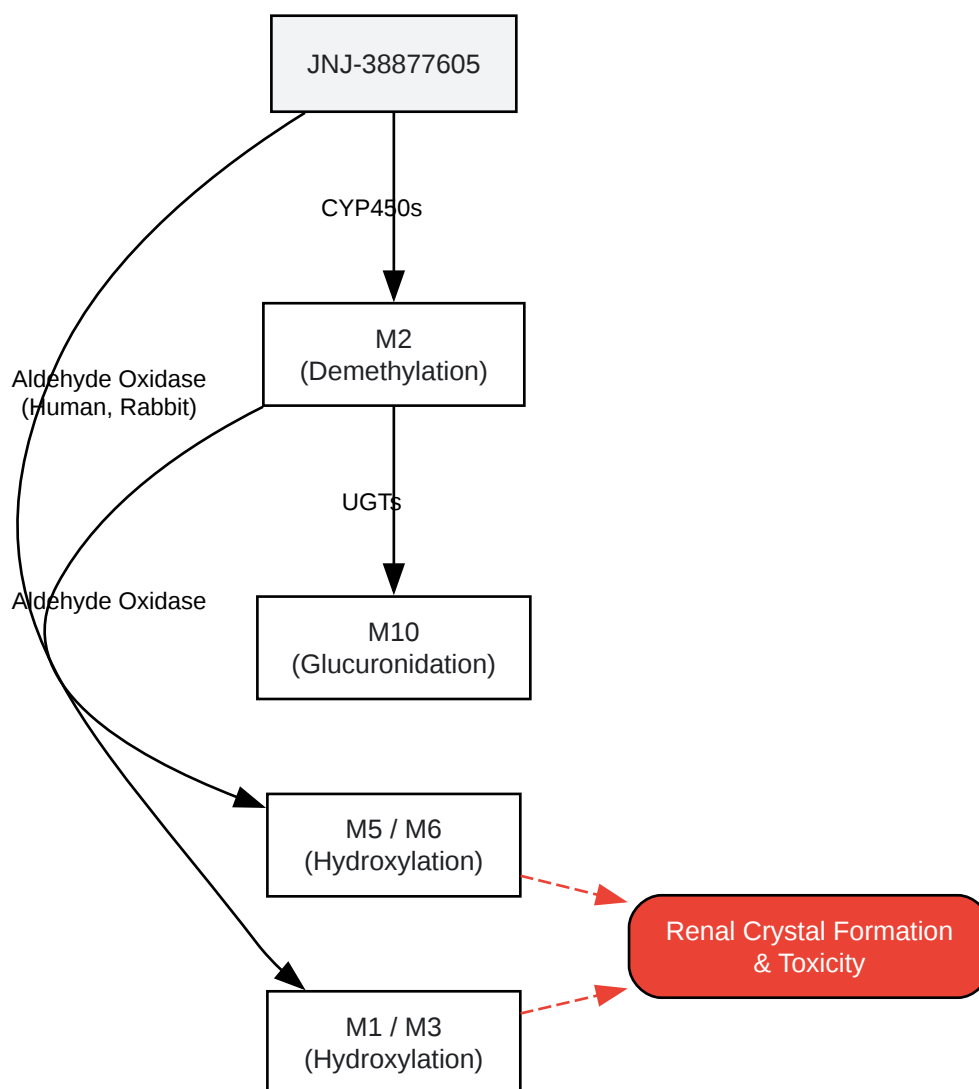
Enzyme Family	Primary Metabolic Role	Human	Rabbit	Rat	Dog
Aldehyde Oxidase (AO)	Forms toxic insoluble metabolites (M1/3, M5/6)	High Activity	High Activity	Negligible Activity[4]	Negligible Activity[4]
Cytochrome P450s (CYPs)	Demethylation and other modifications	Active	Active	Active	Active
UGTs (Glucuronosyl transferases)	Formation of M10	Active	Active	Active	Active

Visualized Workflows and Pathways



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Caption: Logical workflow for selecting a predictive animal model.



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Caption: Metabolic pathway of **JNJ-38877605** in humans and rabbits.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism Study to Determine Aldehyde Oxidase (AO) Involvement

Objective: To determine the relative contribution of AO and CYP enzymes to the metabolism of **JNJ-38877605** using pooled liver S9 fractions and specific inhibitors.

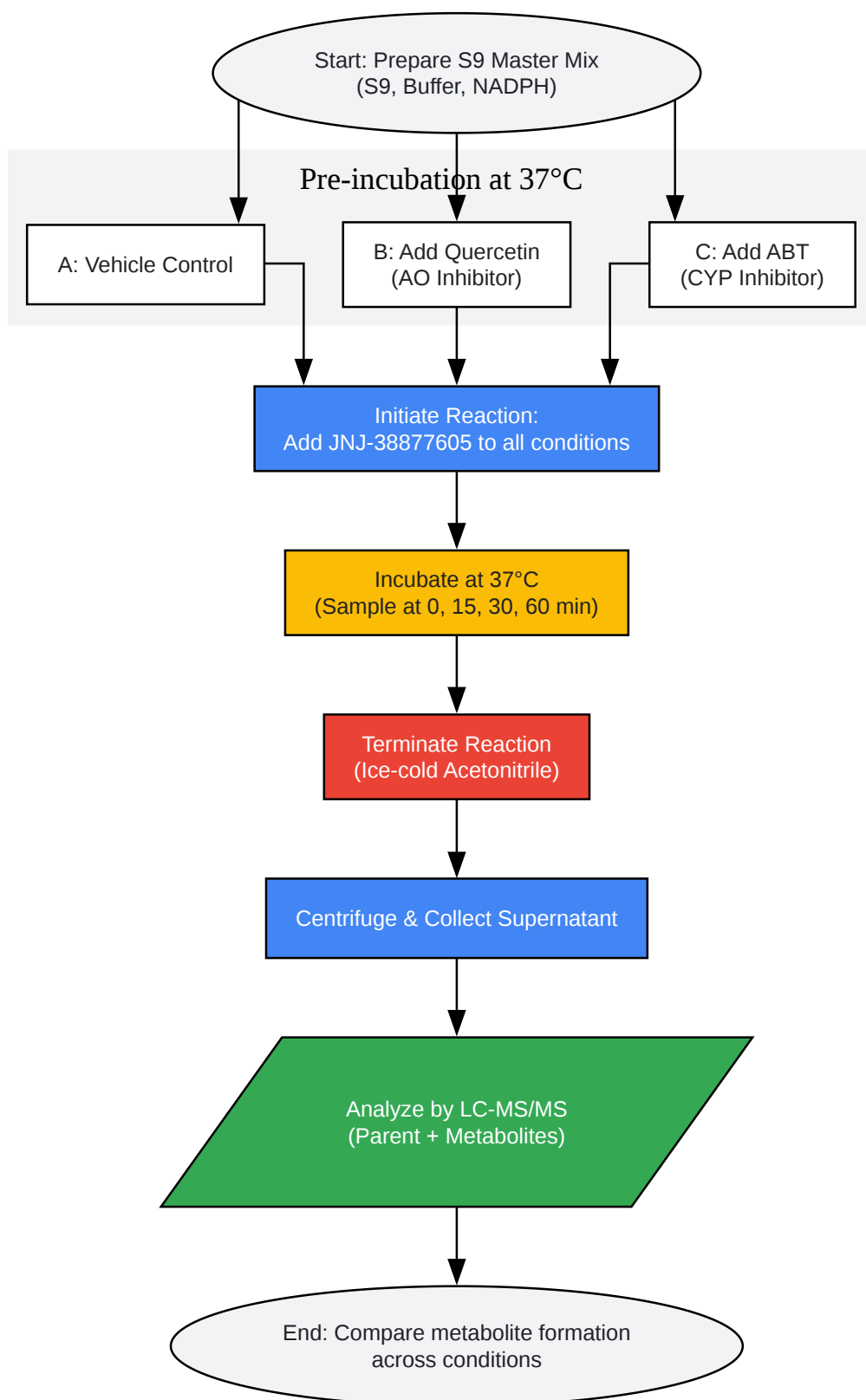
Materials:

- **JNJ-38877605**
- Pooled Liver S9 Fractions (Human, Rabbit, Rat, Dog)
- NADPH regenerating system (for CYP activity)
- Potassium phosphate buffer (pH 7.4)
- Quercetin (Aldehyde Oxidase inhibitor)
- 1-Aminobenzotriazole (ABT, broad-spectrum CYP inhibitor)
- Acetonitrile (ACN) with 0.1% formic acid (stopping solution)
- LC-MS/MS system for analysis

Methodology:

- Preparation: Thaw liver S9 fractions on ice. Prepare a master mix containing the S9 fraction (e.g., 1 mg/mL final protein concentration) and NADPH regenerating system in phosphate buffer.
- Inhibitor Pre-incubation:
 - Condition A (Control): Master mix + Vehicle (e.g., DMSO).
 - Condition B (AO Inhibition): Master mix + Quercetin (final concentration e.g., 10 μ M).
 - Condition C (CYP Inhibition): Master mix + ABT (final concentration e.g., 1 mM).
 - Pre-incubate all conditions for 10 minutes at 37°C.
- Reaction Initiation: Add **JNJ-38877605** (final concentration e.g., 1 μ M) to each condition to start the reaction.
- Incubation: Incubate all samples in a shaking water bath at 37°C. Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

- **Reaction Termination:** Stop the reaction at each time point by adding 3 volumes of ice-cold ACN with 0.1% formic acid to the aliquot.
- **Sample Processing:** Centrifuge the terminated samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
- **Analysis:** Transfer the supernatant to HPLC vials for analysis by LC-MS/MS. Monitor for the disappearance of the parent compound (**JNJ-38877605**) and the formation of key metabolites (e.g., M1/M3, M2).
- **Data Interpretation:**
 - In human and rabbit S9, the formation of M1/M3 should be significantly reduced in the presence of quercetin (Condition B) compared to the control (Condition A), confirming AO involvement.^[3]
 - In rat and dog S9, very little M1/M3 should be formed in any condition.
 - The metabolism to M2 should be significantly reduced in the presence of ABT (Condition C) across all species, confirming CYP involvement.



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Caption: Experimental workflow for the in vitro metabolism study.

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